Atorvastatin Ethyl Ester is synthesized from atorvastatin, which is derived from fermentation processes involving specific microorganisms or through chemical synthesis. The compound has been studied extensively due to its pharmacological properties and efficacy in managing dyslipidemia.
Atorvastatin Ethyl Ester is classified as a lipid-lowering agent. It falls under the broader category of HMG-CoA reductase inhibitors, commonly referred to as statins. These compounds are primarily used to treat hyperlipidemia and prevent cardiovascular diseases.
The synthesis of Atorvastatin Ethyl Ester involves several key steps that can vary based on the chosen synthetic route. One prominent method includes the conversion of atorvastatin through esterification processes.
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. For example, one study highlighted an improved method for producing atorvastatin calcium with over 99.5% purity using ethyl acetate in the extraction process .
Atorvastatin Ethyl Ester has a complex molecular structure characterized by multiple rings and functional groups. The core structure consists of a pyrrole ring fused with a phenolic moiety, which is essential for its biological activity.
Atorvastatin Ethyl Ester can participate in various chemical reactions typical of esters, such as hydrolysis and transesterification. These reactions can be utilized to modify the compound for specific therapeutic applications or to enhance its solubility.
The hydrolysis of Atorvastatin Ethyl Ester can regenerate atorvastatin and release ethanol, which can be catalyzed under acidic or basic conditions. This reaction is crucial for understanding its stability and behavior in biological systems .
Atorvastatin Ethyl Ester exerts its pharmacological effects primarily through inhibition of HMG-CoA reductase. By blocking this enzyme, it decreases cholesterol synthesis in the liver, leading to reduced levels of low-density lipoprotein cholesterol in the bloodstream.
Atorvastatin Ethyl Ester serves several important roles in scientific research:
Atorvastatin ethyl ester (AEE) is a semi-synthetic derivative of atorvastatin, chemically designated as ethyl (3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate. Its molecular formula is C₃₅H₃₉FN₂O₅, with a molecular weight of 586.69 g/mol [3] [6]. The compound features two defined stereocenters at the 3R and 5R positions, critical for its biological activity. The ethyl ester moiety (-COOCH₂CH₃) replaces the carboxylic acid group of parent atorvastatin, enhancing lipophilicity (LogP: 6.865) [3]. Key structural elements include:
Table 1: Structural Identifiers of Atorvastatin Ethyl Ester
Property | Value |
---|---|
CAS Registry Number | 1146977-93-6 |
IUPAC Name | ethyl (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoate |
SMILES Notation | CCOC(=O)CC(CC(CCN1C(=C(C(=C1C(C)C)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)F)O)O |
InChI Key | CXXBPVDOSCOVJU-FQLXRVMXSA-N |
Chiral Centers | 2 (3R, 5R) |
AEE demonstrates pH-dependent stability, with optimal integrity at pH 6.0–7.4 (physiological plasma range). Hydrolysis kinetics follow first-order kinetics:
Solubility profiles vary significantly across solvents:
Table 2: Hydrolysis Kinetics of Atorvastatin Ethyl Ester
Medium | Temperature (°C) | Half-life (t₁/₂) | Primary Degradant |
---|---|---|---|
Human Plasma | 37 | 25 ± 4 min | Atorvastatin acid |
Porcine Liver Esterase | 37 | 18 ± 2 min | Atorvastatin acid |
Phosphate Buffer (pH 7.4) | 37 | 8.2 ± 0.5 h | Atorvastatin acid |
Simulated Gastric Fluid | 37 | >24 h | None detected |
As a prodrug, AEE requires bioactivation to atorvastatin acid for pharmacological activity. In vitro studies demonstrate:
Pharmacodynamic differences arise from tissue-specific activation:
AEE exhibits >99% plasma protein binding, primarily to albumin (Kd: 1.8 ± 0.3 μM) and secondarily to α₁-acid glycoprotein [2]. Distribution is characterized by:
Omega-3 acid ethyl esters competitively displace AEE from plasma proteins at therapeutic concentrations:
Tissue distribution is governed by passive diffusion and OATP-mediated transport:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4